![molecular formula C18H18ClNO B2568277 (4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone CAS No. 478043-69-5](/img/structure/B2568277.png)
(4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone
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Overview
Description
(4-chlorophenyl)(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone, also known as 4-Chloro-N-methyl-1-phenyl-1H-pyrrol-3-ylmethanone, is a synthetic compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 286.7 g/mol and a melting point of 163°C. This compound has been researched for its potential as a therapeutic agent, its biochemical and physiological effects, and its utility in laboratory experiments.
Scientific Research Applications
Environmental Impact and Toxicity
Chlorophenyl compounds, particularly chlorophenols, have been studied extensively for their environmental impact and toxicity. These compounds are ubiquitous contaminants primarily released from agricultural and industrial activities. The toxicity of chlorophenols (CPs) in fish has been a subject of concern due to their persistence and bioaccumulation potential. CPs cause oxidative stress, immune system disruption, and endocrine dysfunction in aquatic organisms. They have also been linked to apoptosis induction and carcinogenic effects at higher concentrations. These effects are attributed to both the CPs themselves and their metabolic products, highlighting the importance of understanding their environmental fate and biological interactions (Ge et al., 2017).
Wastewater Treatment and Environmental Remediation
Chlorophenyl compounds are also a focus in wastewater treatment due to their presence in industrial effluents. The treatment of high-strength wastewaters rich in recalcitrant compounds like chlorophenyl derivatives involves a combination of biological and advanced oxidation processes. Biological treatments and granular activated carbon have shown promise in removing these contaminants effectively. However, the complexity of pesticide production wastewater necessitates further experimental evaluation to optimize treatment processes and ensure environmental safety (Goodwin et al., 2018).
Molecular Synthesis and Chemical Analysis
Chlorophenyl compounds are also integral to various chemical synthesis processes. For instance, they serve as precursors in the formation of dioxins and other complex molecules during chemical and thermal processes. Understanding the reaction pathways, formation rates, and conditions that favor the formation of these compounds is crucial for both synthesizing desired products and mitigating the formation of harmful byproducts (Peng et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-20-11-16(13-5-3-2-4-6-13)17(12-20)18(21)14-7-9-15(19)10-8-14/h2-10,16-17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFPZNWTHIITBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328522 |
Source
|
Record name | (4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478043-69-5 |
Source
|
Record name | (4-chlorophenyl)-(1-methyl-4-phenylpyrrolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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